Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)-
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Overview
Description
Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)-: is a complex organic compound that features a benzene ring, an ethanamine group, a chlorine atom, and a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- typically involves multiple steps, starting with the preparation of the thienylsulfonyl group and its subsequent attachment to the benzeneethanamine backbone. Common synthetic routes include:
Formation of Thienylsulfonyl Chloride: This involves the reaction of thiophene with chlorosulfonic acid to form thienylsulfonyl chloride.
Attachment to Benzeneethanamine: The thienylsulfonyl chloride is then reacted with 4-chloro-benzeneethanamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzeneethanamines depending on the nucleophile used.
Scientific Research Applications
Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler analog with a similar benzeneethanamine structure but lacking the thienylsulfonyl and chlorine groups.
Benzeneethanamine, 4-chloro-2,5-dimethoxy-α-methyl-: Another derivative with different substituents on the benzene ring.
Uniqueness
Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- is unique due to the presence of both the thienylsulfonyl and chlorine groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
927991-19-3 |
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Molecular Formula |
C12H12ClNO2S2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-thiophen-2-ylsulfonylethanamine |
InChI |
InChI=1S/C12H12ClNO2S2/c13-10-5-3-9(4-6-10)11(8-14)18(15,16)12-2-1-7-17-12/h1-7,11H,8,14H2 |
InChI Key |
VLFNNCBRKAUAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C(CN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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